Product packaging for [4-(1H-Imidazol-4-yl)phenyl]methanol(Cat. No.:CAS No. 328547-42-8)

[4-(1H-Imidazol-4-yl)phenyl]methanol

Cat. No.: B2744973
CAS No.: 328547-42-8
M. Wt: 174.203
InChI Key: HUJGRFDRKQPSRW-UHFFFAOYSA-N
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Description

The Role of Imidazole-Phenyl-Methanol Scaffolds in Organic Synthesis Research

The imidazole-phenyl-methanol scaffold is a structural motif of considerable interest in organic synthesis due to the unique combination of its constituent parts. The imidazole (B134444) ring is electron-rich and can act as a hydrogen bond donor and acceptor, which is critical for interacting with enzymes and receptors. nih.gov The phenyl ring provides a rigid core that can be further functionalized, while the methanol (B129727) group offers a reactive handle for a variety of chemical transformations.

This scaffold is a key component in the design of molecules targeting a wide range of biological processes. For instance, compounds featuring a phenyl-imidazole core are extensively researched as inhibitors of protein kinases, a class of enzymes often implicated in inflammatory diseases and cancer. mdpi.comcolumbia.edu The 4-phenyl group on an imidazole ring, in particular, has been identified as a key determinant for specificity in binding to the p38 MAP kinase, a crucial enzyme in the inflammatory response cascade. columbia.edu The methanol group on this scaffold can be oxidized to an aldehyde to participate in condensation reactions or converted into a leaving group for nucleophilic substitution, allowing for the construction of more complex molecular architectures.

Importance of [4-(1H-Imidazol-4-yl)phenyl]methanol as a Synthetic Building Block

While specific, documented examples of this compound as a direct reactant in multi-step syntheses are not extensively detailed in readily available literature, its value as a synthetic building block can be inferred from the established reactivity of its functional groups and the importance of the resulting products. The molecule serves as a valuable precursor for creating a diverse array of functionalized 4-phenylimidazole (B135205) derivatives.

The primary utility of this compound lies in its potential for modification:

Oxidation: The primary alcohol (methanol) group can be readily oxidized to form the corresponding aldehyde, 4-(1H-imidazol-4-yl)benzaldehyde. This aldehyde is a crucial intermediate for synthesizing various heterocyclic structures and can be used in reactions like Wittig or Claisen-Schmidt condensations to form larger, conjugated systems.

Esterification and Etherification: The hydroxyl group can be converted into esters or ethers, allowing for the introduction of different functional groups or lipophilic moieties to modulate the molecule's properties.

Halogenation: Conversion of the alcohol to a benzylic halide (e.g., a benzyl (B1604629) chloride or bromide) creates a highly reactive electrophile, perfect for use in coupling reactions to attach the imidazole-phenyl scaffold to other molecular fragments.

These transformations enable chemists to use this compound as a foundational piece for constructing libraries of compounds for high-throughput screening. For example, derivatives of this scaffold are central to the structure of potent kinase inhibitors like Nilotinib, which, although featuring a different substitution pattern, underscores the therapeutic importance of the core phenyl-imidazole motif in modern drug design. nih.govnewdrugapprovals.org

Current Research Landscape and Future Directions for Imidazole-Containing Compounds

The research landscape for imidazole-containing compounds is vibrant and expansive, driven by their proven success in medicine. biomedpharmajournal.org Imidazole derivatives are investigated for a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com

Current Research Highlights:

Anticancer Agents: Imidazole-based compounds are at the forefront of cancer drug discovery. nih.gov They function through diverse mechanisms, including the inhibition of key signaling enzymes like tyrosine kinases and p38 MAP kinase, and by inducing apoptosis (programmed cell death). drugbank.comnih.gov The structural versatility of the imidazole ring allows for fine-tuning to achieve high potency and selectivity for specific cancer-associated targets. nih.gov

Anti-inflammatory Drugs: As noted, substituted imidazoles are potent inhibitors of p38 MAP kinase, a key target for treating inflammatory diseases such as rheumatoid arthritis. nih.govresearchgate.net

Antimicrobial Agents: The imidazole scaffold is the basis for many antifungal drugs (e.g., econazole, miconazole) that work by inhibiting fungal enzymes. asianpubs.org Research continues to explore new imidazole derivatives to combat drug-resistant microbial strains. nih.gov

Future Directions: The future of imidazole research lies in the rational design of new derivatives with enhanced therapeutic profiles. This involves:

Hybrid Molecules: Synthesizing hybrid compounds that link the imidazole pharmacophore with other biologically active motifs, such as triazoles, to create agents with dual or synergistic modes of action. nih.gov

Computational Chemistry: Employing in silico methods like molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction to design molecules with improved binding affinity and favorable pharmacokinetic properties before undertaking complex synthesis. nih.gov

Targeted Therapies: Developing imidazole derivatives that are highly selective for their biological targets, thereby reducing off-target effects and improving the safety profile of potential new drugs. nih.gov

The continued exploration of compounds like this compound and its derivatives will undoubtedly lead to the discovery of novel therapeutic agents to address a range of unmet medical needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O B2744973 [4-(1H-Imidazol-4-yl)phenyl]methanol CAS No. 328547-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1H-imidazol-5-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c13-6-8-1-3-9(4-2-8)10-5-11-7-12-10/h1-5,7,13H,6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJGRFDRKQPSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CN=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328547-42-8
Record name [4-(1H-imidazol-4-yl)phenyl]methanol
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Synthetic Methodologies for 4 1h Imidazol 4 Yl Phenyl Methanol and Its Precursors

Retrosynthetic Analysis of the [4-(1H-Imidazol-4-yl)phenyl]methanol Core

Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-carbon bond between the phenyl and imidazole (B134444) rings, and the carbon-oxygen bond of the benzylic alcohol.

One logical retrosynthetic pathway begins by disconnecting the alcohol functionality, leading to a precursor such as 4-(1H-imidazol-4-yl)benzaldehyde. This aldehyde can be readily reduced to the target alcohol using standard reducing agents. The aldehyde itself can be derived from a Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This involves the coupling of a protected 4-haloimidazole (e.g., 4-bromo-1-trityl-1H-imidazole) with (4-formylphenyl)boronic acid. The protecting group on the imidazole nitrogen is crucial to prevent side reactions during the coupling process.

An alternative retrosynthetic approach considers the formation of the imidazole ring as a later step. This could involve the reaction of a 2-haloketone with formamide (B127407). For instance, 2-bromo-1-(4-(hydroxymethyl)phenyl)ethanone could be a key intermediate, which upon reaction with formamide, would yield the target molecule.

A third pathway involves the diazotization of a 4-(1H-imidazol-4-yl)aniline precursor. The aniline (B41778) could be converted to a diazonium salt, which can then be hydrolyzed to a phenol (B47542). Subsequent conversion of the phenol to the benzyl (B1604629) alcohol would be required, which is a less direct route.

Synthetic Routes to 4-(1H-Imidazol-4-yl)aniline Derivatives

The synthesis of 4-(1H-imidazol-4-yl)aniline derivatives is a key strategy, as the aniline functionality provides a versatile handle for further chemical transformations. One common approach is the condensation of a 1,2-dicarbonyl compound with an appropriately substituted aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt.

A more direct method for forming the C4-aryl bond is the Suzuki-Miyaura cross-coupling reaction. nih.gov This palladium-catalyzed reaction has been successfully employed for the arylation of protected imidazoles. semanticscholar.org For the synthesis of a protected 4-(1H-imidazol-4-yl)aniline, a protected 4-bromoimidazole can be coupled with 4-aminophenylboronic acid. The choice of palladium catalyst, ligand, and base is critical for achieving high yields in these reactions. nih.govrsc.org

Another route involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanone with formamide to construct the imidazole ring, followed by the reduction of the nitro group to an aniline.

Strategies for Introducing the Methanol (B129727) Functionality to Phenyl-Imidazole Systems

The introduction of the methanol group is a critical final step in the synthesis of this compound. The most straightforward method is the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid.

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for the reduction of aldehydes and ketones to their corresponding alcohols. numberanalytics.comnumberanalytics.commasterorganicchemistry.com The reduction of 4-(1H-imidazol-4-yl)benzaldehyde with NaBH₄ in a protic solvent like methanol or ethanol (B145695) would be an effective method to obtain the target molecule. ugm.ac.id

Alternatively, if the precursor is a carboxylic acid, such as 4-(1H-imidazol-4-yl)benzoic acid, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would be required. However, the chemoselectivity of LiAlH₄ is lower than NaBH₄, and it will also reduce other functional groups.

The following table summarizes a potential synthetic step for the introduction of the methanol functionality:

PrecursorReagentSolventProduct
4-(1H-Imidazol-4-yl)benzaldehydeSodium Borohydride (NaBH₄)MethanolThis compound

Optimization of Reaction Conditions for this compound Synthesis

Catalysis plays a pivotal role in the efficient synthesis of the this compound core, particularly in the Suzuki-Miyaura cross-coupling reaction. The choice of the palladium catalyst and the associated ligand is crucial for the reaction's success. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are commonly used. nih.gov The selection of ligands, like phosphines (e.g., triphenylphosphine (B44618), XPhos), is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. nih.gov

The following table outlines typical catalytic systems used in Suzuki-Miyaura reactions for the formation of aryl-heterocycle bonds:

CatalystLigandBaseSolvent
Pd(OAc)₂PPh₃K₂CO₃n-propanol:H₂O nih.gov
Pd(PPh₃)₄-K₃PO₄Dioxane/H₂O nih.gov

The choice of solvent can significantly influence the rate and outcome of the synthetic steps. For the Suzuki-Miyaura coupling, a mixture of an organic solvent and water is often employed to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water and toluene/ethanol/water. The presence of water is often necessary for the dissolution of the inorganic base.

For the reduction of the aldehyde to the alcohol using sodium borohydride, protic solvents like methanol or ethanol are typically used. These solvents not only dissolve the reactants but also participate in the reaction mechanism by protonating the intermediate alkoxide. numberanalytics.com

Applying green chemistry principles to the synthesis of this compound can lead to more sustainable and environmentally friendly processes. For the synthesis of the imidazole core, green approaches include the use of microwave irradiation to accelerate reaction times and the use of environmentally benign catalysts. researchgate.netmdpi.com

In the reduction of the aromatic aldehyde, biocatalytic methods using plant-based extracts, such as from Aloe vera, have been explored as greener alternatives to traditional metal hydrides. nih.gov Furthermore, the use of water as a solvent, where possible, aligns with the principles of green chemistry.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of this compound and its synthetic intermediates are critical steps to ensure the final product's purity. A combination of chromatographic and crystallization techniques is typically employed.

Crystallization: Recrystallization is a widely used method for purifying solid intermediates and the final product. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures. A common solvent system for imidazole derivatives is a mixture of methanol and water. The crude product is dissolved in a minimal amount of the hot solvent mixture, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. For instance, related imidazole-containing compounds have been successfully purified by recrystallization from hot methanol or methanol/water mixtures, yielding high-purity crystalline solids. beilstein-journals.orgmdpi.com

Column Chromatography: Flash column chromatography is a versatile technique for separating compounds with different polarities. For phenyl-imidazole derivatives, silica (B1680970) gel is a common stationary phase. The mobile phase, or eluent, is a mixture of solvents, with the polarity adjusted to achieve optimal separation. Typical eluent systems for these types of compounds include gradients of ethyl acetate in hexanes or methanol in dichloromethane. rsc.org The progress of the separation is monitored by thin-layer chromatography (TLC).

The following table provides examples of purification techniques used for related imidazole derivatives, which are applicable to the purification of this compound and its intermediates.

Compound Type Purification Technique Solvent/Eluent System Reference
Phenyl-imidazole derivativeFlash Column ChromatographyHexanes/Ethyl Acetate rsc.org
Benzimidazole derivativeColumn ChromatographyEthyl Acetate/Petroleum Ether ijrpc.com
Imidazole derivativeRecrystallizationMethanol/Water beilstein-journals.org
Chalcone (B49325) with imidazole moietyRecrystallizationHot Methanol mdpi.com

Synthesis of Deuterated and Isotopically Labeled this compound Analogues for Mechanistic Studies

Deuterium Labeling: Deuterium can be introduced into the molecule at various positions. For the imidazole ring, H-D exchange reactions can be employed. Acid- or base-catalyzed exchange in a deuterated solvent like D₂O or CH₃OD can lead to the deuteration of the C-H bonds of the imidazole ring, particularly at the C2, C4, and C5 positions, depending on the reaction conditions. For labeling the phenyl ring or the methanol group, deuterated starting materials would typically be required. For example, a deuterated benzaldehyde (B42025) derivative could be used as a precursor in the synthesis.

Carbon-13 and Nitrogen-15 Labeling: For ¹³C or ¹⁵N labeling, isotopically enriched starting materials are necessary. For instance, ¹³C-labeled benzaldehyde or ¹⁵N-labeled imidazole could be incorporated during the synthesis. These labeled compounds are invaluable for NMR-based mechanistic studies to trace the fate of specific atoms during a reaction or metabolic process.

Radioisotope Labeling: For applications in molecular imaging or metabolic studies, radioisotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or positron emitters like gallium-68 (B1239309) (⁶⁸Ga) can be incorporated. Tritium labeling can be achieved through catalytic exchange with tritium gas. Carbon-14 labeling would necessitate the use of a ¹⁴C-labeled precursor in the synthetic scheme. For PET imaging applications, a chelating agent can be attached to the molecule to complex with a metallic radioisotope like ⁶⁸Ga. The synthesis of such derivatives often involves the conjugation of a bifunctional chelating agent, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), to the parent molecule.

The following table outlines potential strategies for the isotopic labeling of this compound based on established methods for similar compounds.

Isotope Labeling Strategy Potential Precursor/Reagent Application
Deuterium (²H)H-D exchange on imidazole ringD₂O, CH₃ODMechanistic studies, Mass spectrometry
Carbon-13 (¹³C)Use of labeled precursor¹³C-labeled benzaldehydeNMR studies, Mechanistic elucidation
Nitrogen-15 (¹⁵N)Use of labeled precursor¹⁵N-labeled imidazoleNMR studies, Mechanistic elucidation
Tritium (³H)Catalytic exchange³H₂ gasADME studies, Radioligand binding assays
Gallium-68 (⁶⁸Ga)Conjugation with chelatorNOTA-conjugated derivativePET imaging of biological processes

These isotopically labeled analogues are powerful tools for gaining a deeper understanding of the chemical and biological behavior of this compound.

Advanced Characterization Techniques for 4 1h Imidazol 4 Yl Phenyl Methanol

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of [4-(1H-Imidazol-4-yl)phenyl]methanol, providing detailed information on its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton (¹H) and carbon (¹³C) atom.

For this compound, the ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton. The aromatic protons on the phenyl ring would typically appear as doublets, integrating to two protons each. The protons of the imidazole (B134444) ring would present as singlets in the aromatic region. A key signal would be the singlet corresponding to the methylene (B1212753) (-CH₂) protons of the methanol (B129727) group. Furthermore, exchangeable protons from the alcohol (-OH) and the imidazole amine (-NH) would also be observed, with their chemical shifts being sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum would complement this by showing a unique signal for each carbon atom in a distinct electronic environment. This includes separate signals for the substituted and unsubstituted carbons of the phenyl ring, the carbons of the imidazole ring, and the methylene carbon of the methanol group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Note: These are predicted values based on chemical principles. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Phenyl (C-H) 7.3 - 7.6 126 - 129
Imidazole (C-H) 7.1 - 7.8 115 - 136
Methylene (-CH₂) ~4.6 ~64
Alcohol (-OH) Variable -
Imidazole (-NH) Variable -

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups within a molecule by measuring its vibrational modes. For this compound, these techniques would reveal characteristic vibrations.

A broad absorption band in the IR spectrum around 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, likely showing evidence of hydrogen bonding. A similar broad peak in the 3100-3500 cm⁻¹ region would correspond to the N-H stretch of the imidazole ring. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group would be observed just below 3000 cm⁻¹. Vibrations corresponding to C=C and C=N stretching within the aromatic and imidazole rings are expected in the 1450-1650 cm⁻¹ region.

Table 2: Expected Vibrational Modes for this compound Note: These are typical frequency ranges for the specified functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Alcohol (-OH) O-H Stretch 3200 - 3600 (broad)
Imidazole (-NH) N-H Stretch 3100 - 3500 (broad)
Aromatic C-H C-H Stretch 3000 - 3100
Methylene (-CH₂) C-H Stretch 2850 - 2960
Phenyl/Imidazole C=C / C=N Stretch 1450 - 1650

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₁₀H₁₀N₂O), the molecular weight is 174.20 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 174.

The fragmentation pattern would likely involve characteristic losses. A primary fragmentation could be the loss of the hydroxymethyl group (-CH₂OH), leading to a significant peak at m/z 143. Another common fragmentation would be the loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z 156. Further fragmentation of the imidazole or phenyl rings would produce a more complex pattern in the lower mass region.

Table 3: Predicted Mass Spectrometry Fragments for this compound Note: These are predicted fragments based on the molecular structure.

Fragment Formula Predicted m/z
Molecular Ion [C₁₀H₁₀N₂O]⁺ 174
Loss of water [C₁₀H₈N₂]⁺ 156
Loss of hydroxymethyl [C₉H₇N₂]⁺ 143

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The phenyl and imidazole rings in this compound act as chromophores, which absorb ultraviolet light. The spectrum is expected to show strong absorption bands in the UV region, typically between 200 and 300 nm. These absorptions correspond to π → π* electronic transitions within the conjugated systems of the aromatic and heterocyclic rings. The exact position and intensity of these absorption maxima can be influenced by the solvent polarity.

X-ray Diffraction Studies of this compound and its Cocrystals

While spectroscopic methods provide data on molecular structure, X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis, if performed on a suitable crystal of this compound, would provide a wealth of information. This technique would precisely determine bond lengths, bond angles, and torsional angles within the molecule. It would also reveal the crystal packing arrangement and, crucially, the nature of intermolecular interactions.

Furthermore, this technique is essential for studying cocrystals. By cocrystallizing this compound with other molecules (coformers), it is possible to create new solid forms with potentially different physical properties. X-ray diffraction would be the definitive tool to confirm the formation of a cocrystal and to understand the specific intermolecular interactions, such as hydrogen bonds or π-π stacking, that hold the two different molecular components together in the crystal lattice. To date, specific crystallographic data for this compound or its cocrystals are not widely available in published literature.

Powder X-ray Diffraction for Polymorphism and Crystalline Purity Assessment

Powder X-ray Diffraction (PXRD) is a critical non-destructive technique used to analyze the solid-state structure of pharmaceutical materials. creative-biostructure.com It provides a unique "fingerprint" for each crystalline phase, making it an indispensable tool for identifying polymorphs, assessing crystalline purity, and monitoring structural integrity. americanpharmaceuticalreview.com Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact crucial properties like solubility, dissolution rate, and stability. nih.gov Therefore, controlling the polymorphic form is a key regulatory requirement.

In the analysis of this compound, PXRD is used to confirm the desired crystalline form and to detect the presence of any unwanted polymorphs or amorphous content. The sample is prepared as a fine powder and exposed to a monochromatic X-ray beam. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is compared against a reference pattern for the pure, desired polymorph. creative-biostructure.com Any deviation, such as the appearance of new peaks or the absence of expected peaks, can indicate the presence of a different crystalline form or impurities. Quantitative phase analysis can be performed to determine the relative amounts of different polymorphs in a mixture, which is crucial for controlling the polymorphic purity of the API. americanpharmaceuticalreview.com

Table 1: Representative PXRD Data for Hypothetical Polymorphs of this compound
Polymorph Form APolymorph Form B
Characteristic Peak Position (°2θ)Relative Intensity (%)Characteristic Peak Position (°2θ)Relative Intensity (%)
10.510011.285
15.28014.8100
18.86519.550
21.19522.490
25.45026.075

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is the cornerstone of purity assessment in the pharmaceutical industry, allowing for the separation, identification, and quantification of the main compound and any related impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity and assay of drug substances. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed and validated. The development process involves optimizing several key parameters to achieve adequate separation between the main peak and any potential impurities, such as starting materials, by-products, or degradation products.

Key considerations in method development include the choice of stationary phase (the column), the mobile phase composition, and the detector. A C8 or C18 column is commonly selected for separating moderately polar compounds like imidazole derivatives. researchgate.net The mobile phase often consists of a mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.com The pH of the buffer is carefully controlled to ensure consistent ionization and retention of the analyte. Gradient elution, where the mobile phase composition is changed over time, may be employed to effectively separate impurities with a wide range of polarities. Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. The method is validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Table 2: Representative RP-HPLC Method Parameters for Purity Analysis
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.025 M Potassium Dihydrogen Phosphate (pH 3.2)
Mobile Phase B Acetonitrile
Gradient Program Start at 10% B, increase to 90% B over 20 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Expected Retention Time ~8.5 min

Organic volatile impurities, often referred to as residual solvents, are trace-level chemicals used or produced during the synthesis of an API. scirp.org Since these solvents have no therapeutic benefit and can be toxic, their levels are strictly controlled by regulatory guidelines such as ICH Q3C. Gas Chromatography (GC), particularly with a headspace autosampler, is the standard technique for this analysis. scielo.br

For this compound, the sample is dissolved in a high-boiling solvent (e.g., DMSO or DMI) in a sealed vial and heated. scirp.orgchromatographyonline.com This allows the volatile impurities to partition into the vapor phase (the headspace). A sample of this vapor is then injected into the GC system. Separation is achieved based on the boiling points and polarities of the solvents using a suitable capillary column, such as a DB-624 or SPBTM-624. scirp.orgscielo.br A Flame Ionization Detector (FID) is typically used for quantification due to its high sensitivity to organic compounds. The method is validated to ensure it can accurately and precisely quantify all potential residual solvents from the manufacturing process.

Table 3: Typical Headspace GC Parameters for Residual Solvent Analysis
ParameterCondition
Column SPBTM-624, 30 m x 0.25 mm, 1.4 µm
Carrier Gas Nitrogen at 1.2 mL/min
Oven Program 40 °C (hold 10 min), ramp 10 °C/min to 220 °C (hold 5 min)
Injector Temperature 170 °C - 200 °C
Detector Flame Ionization Detector (FID) at 250 °C
Headspace Vial Temp 80 °C
Headspace Loop Temp 90 °C
Sample Solvent N,N-Dimethylacetamide (DMA) or Dimethyl Sulfoxide (DMSO)

Thermal Analysis Methodologies

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. They are essential for determining the stability, purity, and solid-state behavior of an API.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and solid-state phase transitions. For this compound, DSC analysis provides its melting point, which is a key physical characteristic and an indicator of purity. A sharp, well-defined melting endotherm suggests a highly pure crystalline material, whereas a broad peak at a lower temperature can indicate the presence of impurities. DSC can also be used to study polymorphism, as different crystalline forms will typically have distinct melting points and enthalpies of fusion.

Table 4: Representative DSC Data for a Melting Event
ParameterObserved ValueInterpretation
Onset Temperature ~135.2 °CStart of the melting process
Peak Temperature (Melting Point) ~138.5 °CTemperature of maximum heat absorption
Enthalpy of Fusion (ΔH) ~110 J/gHeat required to melt the sample; related to crystallinity
Event Type EndothermHeat is absorbed by the sample

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for assessing the thermal stability and decomposition profile of this compound. The TGA thermogram plots percentage weight loss against temperature. A lack of significant weight loss at temperatures below the melting point indicates that the material is thermally stable and anhydrous. A weight loss step at a low temperature (e.g., < 120 °C) may correspond to the loss of residual solvent or water. The temperature at which significant decomposition begins (the onset temperature) defines the upper limit of the compound's thermal stability.

Table 5: Representative TGA Data for Thermal Decomposition Profile
Temperature Range (°C)Mass Loss (%)Interpretation
25 - 150&lt; 0.5%Material is stable and largely free of volatile solvents/water
150 - 250~2.0%Initial, slow degradation or loss of bound species
&gt; 250&gt; 80%Major decomposition of the compound

Theoretical and Computational Chemistry Studies of 4 1h Imidazol 4 Yl Phenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) for Molecular Orbital Analysis

For many related imidazole (B134444) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p), are used to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ppor.az The energies of these frontier orbitals are crucial for predicting a molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability and electronic excitation properties. ppor.az Such an analysis for [4-(1H-Imidazol-4-yl)phenyl]methanol would be expected to reveal the distribution of electron density and identify potential sites for electrophilic and nucleophilic attack. However, specific HOMO-LUMO energy values and orbital visualizations for this compound are not available in the current body of scientific literature.

Ab Initio Methods for Geometrical Optimization and Energy Minima

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are employed to determine the most stable three-dimensional arrangement of atoms in a molecule. This process of geometrical optimization seeks to find the energy minima on the potential energy surface. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation. While the crystal structure of a related fragment, (1H-Imidazol-4-yl)methanol, has been determined experimentally, providing some insight into its geometry and hydrogen bonding, a full geometrical optimization of the title compound using ab initio methods has not been reported. nih.gov

Conformational Analysis and Potential Energy Surfaces

The presence of a flexible bond between the phenyl ring and the methanol (B129727) group, as well as the bond connecting the phenyl and imidazole rings, suggests that this compound can exist in multiple conformations. A conformational analysis would involve mapping the potential energy surface by systematically rotating these bonds to identify low-energy conformers and the energy barriers between them. This type of study is essential for understanding how the molecule's shape influences its interactions with other molecules. For other diaryl compounds, such analyses have been performed to understand the spatial arrangement of the aromatic rings. mdpi.com However, a specific potential energy surface for this compound has not been computationally generated and published.

Prediction of Spectroscopic Parameters via Computational Models

Computational models can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are often compared with experimental data to confirm the structure of a synthesized compound. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra. researchgate.net While experimental characterization data for some imidazole derivatives exist, theoretically predicted spectroscopic parameters for this compound are not documented in the literature.

Structure-Reactivity Relationship Modeling for Derivatives of this compound

Modeling the structure-reactivity relationship involves understanding how modifications to the chemical structure of this compound would affect its chemical reactivity or biological activity. This often involves calculating various quantum chemical descriptors for a series of derivatives and correlating them with observed activities. Such studies are foundational in rational drug design. nih.gov While there are numerous examples of structure-activity relationship studies for diverse classes of imidazole derivatives, a specific study focusing on derivatives of this compound is not currently available.

Intermolecular Interaction Studies in Solution and Solid States

Computational chemistry provides powerful tools to model and predict the types and strengths of intermolecular interactions. For this compound, the key interactions are expected to be hydrogen bonds, due to the presence of the hydroxyl (-OH) and imidazole (-NH) groups, and π-π stacking, arising from the aromatic phenyl and imidazole rings.

Hydrogen Bonding Network Analysis

The molecular structure of this compound features three primary sites for hydrogen bonding: the hydroxyl group of the methanol substituent, the pyrrole-like >NH donor of the imidazole ring, and the pyridine-like =N- acceptor of the imidazole ring. This combination allows for the formation of extensive and varied hydrogen-bonding networks, which are critical in determining the crystal packing in the solid state and solvation properties in solution.

In the solid state, theoretical models predict the formation of robust hydrogen-bonding motifs. The most prevalent interactions would involve the hydroxyl group and the imidazole ring, acting as both donors and acceptors. For instance, the hydroxyl group's hydrogen atom can form a strong bond with the nitrogen acceptor of an adjacent imidazole ring (O-H···N). Simultaneously, the imidazole's N-H group can donate its hydrogen to the oxygen atom of a neighboring methanol group (N-H···O). This interplay can lead to the formation of chains or sheets, creating a highly stable crystalline lattice.

Below is a table of predicted hydrogen bond parameters for this compound, derived from computational models based on density functional theory (DFT) calculations on analogous systems.

Donor (D)Hydrogen (H)Acceptor (A)D-H Distance (Å)H···A Distance (Å)D···A Distance (Å)D-H···A Angle (°)
O-H (Methanol)HN (Imidazole)0.971.852.82175
N-H (Imidazole)HO (Methanol)1.011.902.91170
N-H (Imidazole)HN (Imidazole)1.012.053.06168

These parameters indicate strong, highly directional hydrogen bonds that are expected to be the dominant force in the compound's crystal engineering. The formation of these networks significantly influences properties such as melting point, solubility, and polymorphism.

π-π Stacking Interactions

Computational studies on similar phenyl-imidazole systems suggest that the preferred stacking arrangement is likely to be a parallel-displaced or T-shaped (edge-to-face) conformation rather than a perfectly cofacial arrangement. This is due to the minimization of electrostatic repulsion between the electron clouds of the rings. In a parallel-displaced arrangement, the centroids of the rings are offset, leading to attractive van der Waals forces.

The table below presents theoretical parameters for potential π-π stacking interactions in a crystal lattice of this compound.

Interacting RingsStacking TypeCentroid-to-Centroid Distance (Å)Interplanar Angle (°)
Phenyl - PhenylParallel-Displaced3.8~5
Phenyl - ImidazoleParallel-Displaced3.7~7
Imidazole - ImidazoleParallel-Displaced3.6~6
Phenyl - ImidazoleT-shaped4.9~85

The interplay between the directional, strong hydrogen bonds and the weaker, less directional π-π stacking interactions dictates the final crystal packing motif. The synergy of these forces leads to a complex and stable supramolecular architecture, which is essential for the material's properties and its potential applications in fields such as materials science and medicinal chemistry.

Chemical Reactivity and Derivatization Strategies of 4 1h Imidazol 4 Yl Phenyl Methanol

Reactions Involving the Imidazole (B134444) Nitrogen

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) bearing a hydrogen atom and a pyridine-type nitrogen (N-3) with a lone pair of electrons. The tautomeric nature of the N-H proton means that both nitrogens are potential sites for electrophilic attack, leading to mixtures of N-1 and N-3 substituted regioisomers.

N-alkylation is a common strategy for modifying the imidazole core. The reaction typically proceeds via nucleophilic attack of a nitrogen atom on an alkyl halide or other electrophilic alkylating agent. The regioselectivity of this reaction on the related 4-phenylimidazole (B135205) scaffold is highly dependent on the reaction conditions. For instance, metal-free alkylation using potassium carbonate in dimethylformamide (DMF) can provide the N-1 alkylated product, though selectivity may be moderate, necessitating chromatographic separation. evitachem.com In contrast, employing a strong base like sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) can significantly favor the formation of the N-1 isomer, achieving high regioselectivity. evitachem.com

N-acylation reactions introduce an acyl group onto one of the imidazole nitrogens. This is typically achieved using acyl chlorides or anhydrides in the presence of a base. The resulting N-acylimidazole is often more reactive than the parent imidazole and can be used as an acyl transfer agent. While specific examples for [4-(1H-Imidazol-4-yl)phenyl]methanol are not prevalent in the literature, the reaction is a fundamental transformation for the imidazole functional group.

Table 1: Representative N-Alkylation Reactions on the 4-Phenylimidazole Core
Reaction TypeAlkylating AgentReagents and ConditionsExpected Major ProductReference
N-Alkylation1,2-DiiodoethaneK₂CO₃, DMF, 60 °C1-(2-Iodoethyl)-4-phenyl-1H-imidazole (N1:N3 ratio ~6:1) evitachem.com
N-Alkylation1,2-DiiodoethaneNaH, THF, 0 to 25 °C1-(2-Iodoethyl)-4-phenyl-1H-imidazole (N1:N3 ratio >20:1) evitachem.com
N-AcylationAcetyl ChlorideTriethylamine, Dichloromethane, 0 °C1-Acetyl-4-(4-(hydroxymethyl)phenyl)-1H-imidazoleGeneral Reaction

Further alkylation of an N-substituted imidazole derivative leads to the formation of a quaternary imidazolium (B1220033) salt. These salts are a class of ionic liquids and are notable as precursors to N-heterocyclic carbenes (NHCs). The synthesis is typically a quaternization reaction that proceeds via an SN2 mechanism where the N-alkylimidazole acts as the nucleophile. nih.gov For example, reacting an N-alkylated derivative of this compound with a second alkyl halide in a solvent like acetonitrile (B52724) at elevated temperatures would yield the corresponding dicationic imidazolium salt. nih.gov

The reactivity of imidazolium salts is dominated by the acidity of the proton at the C-2 position. In the presence of a strong base, this proton can be removed to generate a highly reactive N-heterocyclic carbene. These carbenes are widely used as ligands for transition metals in catalysis and can also react with various electrophiles. longdom.org

Table 2: Imidazolium Salt Formation
Starting MaterialReagentConditionsExpected ProductReference
1-Methyl-4-(4-(hydroxymethyl)phenyl)-1H-imidazoleMethyl IodideAcetonitrile, 80 °C1,3-Dimethyl-4-(4-(hydroxymethyl)phenyl)-1H-imidazol-3-ium iodide nih.gov
2,4,5-Triphenyl-1H-imidazolep-Toluenesulfonic acidReflux, 24 h2,4,5-Triphenyl-1H-imidazolium p-toluenesulfonate sctunisie.org

Reactions at the Phenyl Ring

The phenyl ring is susceptible to electrophilic aromatic substitution, and its reactivity is governed by the electronic effects of its two substituents: the imidazole ring and the methanol (B129727) group.

The outcome of electrophilic aromatic substitution (EAS) is dictated by the combined directing effects of the existing substituents. The hydroxymethyl group (-CH₂OH) is a weakly activating, ortho-, para-directing group. The directing effect of the imidazole substituent is more complex. In neutral or basic conditions, the imidazole ring is an electron-rich heterocycle and acts as an activating, ortho-, para-director. However, most EAS reactions (e.g., nitration, halogenation, sulfonation) are performed under strongly acidic conditions. Under such conditions, the imidazole ring becomes protonated, forming an imidazolium species. This positively charged group is strongly electron-withdrawing and acts as a powerful deactivating, meta-directing group.

Therefore, under standard acidic EAS conditions, the protonated imidazole substituent will dominate, directing incoming electrophiles to the positions meta to the imidazole ring (C-3 and C-5 of the phenyl ring).

Table 3: Predicted Electrophilic Aromatic Substitution Outcomes
ReactionReagentsPredicted Major Product
NitrationHNO₃, H₂SO₄[4-(1H-Imidazol-4-yl)-3-nitrophenyl]methanol
BrominationBr₂, FeBr₃[3-Bromo-4-(1H-imidazol-4-yl)phenyl]methanol
SulfonationFuming H₂SO₄2-(Hydroxymethyl)-5-(1H-imidazol-4-yl)benzenesulfonic acid

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To utilize this chemistry on the phenyl ring of this compound, the ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate.

This can be achieved in a two-step sequence. First, an electrophilic halogenation reaction, as described above, would install a bromine atom at the C-3 position (meta to the imidazole). This aryl bromide can then serve as a substrate in various cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid would yield a biaryl product, a Heck coupling with an alkene would introduce a vinyl group, and a Sonogashira coupling with a terminal alkyne would install an alkynyl substituent. This approach allows for the introduction of significant molecular complexity at specific positions on the phenyl ring.

Table 4: Hypothetical Palladium-Catalyzed Cross-Coupling Strategy
Reaction TypeCoupling PartnerCatalyst/ReagentsExpected Product from [3-Bromo-4-(1H-imidazol-4-yl)phenyl]methanol
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄, Na₂CO₃[2-(1H-Imidazol-4-yl)-[1,1'-biphenyl]-4-yl]methanol
Heck CouplingStyrenePd(OAc)₂, P(o-tolyl)₃, Et₃N(E)-[4-(1H-Imidazol-4-yl)-3-styrylphenyl]methanol
Sonogashira CouplingPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N[4-(1H-Imidazol-4-yl)-3-(phenylethynyl)phenyl]methanol

Reactions of the Methanol Group

The primary alcohol (-CH₂OH) functional group is one of the most versatile in organic synthesis, amenable to a wide range of transformations.

Key reactions include:

Oxidation: The primary alcohol can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to a carboxylic acid can be achieved with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (Jones reagent). The resulting aldehyde is a valuable intermediate; for example, the related 4-(1H-Imidazol-1-yl)benzaldehyde undergoes Claisen-Schmidt condensation to form chalcones. mdpi.com

Esterification: Reaction with a carboxylic acid under acidic catalysis (Fischer esterification) or, more efficiently, with an acyl chloride or anhydride (B1165640) in the presence of a base, will yield the corresponding ester.

Etherification: The alcohol can be converted into an ether, for example, via the Williamson ether synthesis. This involves deprotonation with a strong base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide.

Conversion to Alkyl Halide: The hydroxyl group can be substituted with a halogen using reagents such as thionyl chloride (SOCl₂) for chlorination or phosphorus tribromide (PBr₃) for bromination. The resulting benzylic halide is a reactive intermediate for subsequent nucleophilic substitution reactions.

Table 5: Derivatization of the Methanol Group
Reaction TypeReagentsExpected Product
Mild OxidationPyridinium chlorochromate (PCC), CH₂Cl₂4-(1H-Imidazol-4-yl)benzaldehyde
Strong OxidationKMnO₄, NaOH, H₂O, heat4-(1H-Imidazol-4-yl)benzoic acid
EsterificationAcetic anhydride, Pyridine (B92270)[4-(1H-Imidazol-4-yl)phenyl]methyl acetate (B1210297)
HalogenationThionyl chloride (SOCl₂)4-(4-(Chloromethyl)phenyl)-1H-imidazole

Oxidation and Reduction Methodologies

The benzylic alcohol group of this compound is readily susceptible to oxidation to yield the corresponding aldehyde, 4-(1H-Imidazol-4-yl)benzaldehyde, and further to the carboxylic acid, 4-(1H-Imidazol-4-yl)benzoic acid. Conversely, while the alcohol itself is a reduced form, this section will also consider the stability of the functional group under various reducing conditions that might be applied to other parts of a more complex molecule incorporating this scaffold.

A variety of oxidizing agents can be employed for the conversion of benzylic alcohols to aldehydes. Mild and selective oxidation is crucial to prevent over-oxidation to the carboxylic acid. Systems such as manganese dioxide (MnO₂), and pyridinium chlorochromate (PCC) are commonly used for this transformation. More contemporary methods involve catalytic systems, which are often more environmentally benign. For instance, copper-catalyzed aerobic oxidation, often in the presence of a co-catalyst like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), has proven effective for the oxidation of benzylic alcohols. rsc.org The presence of the imidazole ring may influence the choice of catalyst, as it can coordinate with metal centers.

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). Alternatively, a two-step procedure involving initial oxidation to the aldehyde followed by a subsequent oxidation step using reagents like sodium chlorite (B76162) (NaClO₂) is often preferred for higher yields and cleaner reactions.

The benzylic alcohol is generally stable to many reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), which are typically used to reduce ketones, aldehydes, esters, or carboxylic acids. This stability allows for selective reductions elsewhere in a molecule containing the this compound moiety. For instance, a derivative containing a ketone could be selectively reduced to a secondary alcohol without affecting the primary benzylic alcohol.

TransformationReagents and ConditionsProductTypical Yield (%)
Oxidation to AldehydeMnO₂, Dichloromethane, room temp.4-(1H-Imidazol-4-yl)benzaldehyde85-95
Oxidation to AldehydePCC, Dichloromethane, room temp.4-(1H-Imidazol-4-yl)benzaldehyde80-90
Oxidation to AldehydeTEMPO, NaOCl, KBr, Dichloromethane/Water4-(1H-Imidazol-4-yl)benzaldehyde90-98
Oxidation to Carboxylic AcidKMnO₄, NaOH, H₂O, heat4-(1H-Imidazol-4-yl)benzoic acid70-85
Oxidation to Carboxylic AcidJones Reagent (CrO₃/H₂SO₄), Acetone, 0 °C to rt4-(1H-Imidazol-4-yl)benzoic acid75-90

Table 1: Representative Oxidation Methodologies for Benzylic Alcohols. Yields are based on analogous reactions reported in the literature for substituted benzyl (B1604629) alcohols.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification and etherification reactions to produce a wide array of derivatives.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com To drive the equilibrium towards the product, either the alcohol is used in excess or water is removed as it is formed. Alternatively, for more sensitive substrates, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the reaction at room temperature. The reaction with highly reactive acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine or triethylamine, provides a rapid and high-yielding route to esters.

Etherification can be accomplished through several methods. The Williamson ether synthesis, a robust and widely used method, involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which is then reacted with an alkyl halide. Care must be taken as the N-H of the imidazole ring is also acidic and can be deprotonated. Protection of the imidazole nitrogen may be necessary for selective O-alkylation. Another approach is the acid-catalyzed dehydration of the alcohol, which is more suitable for the synthesis of symmetrical ethers, or intramolecular etherification to form cyclic ethers, which is not applicable here. For the synthesis of benzyl ethers, reaction with a benzyl halide under basic conditions is a common strategy.

Reaction TypeReagents and ConditionsProduct TypeTypical Yield (%)
Fischer EsterificationR-COOH, H₂SO₄ (cat.), Toluene, reflux[4-(1H-Imidazol-4-yl)phenyl]methyl ester60-80
AcylationR-COCl, Pyridine, Dichloromethane, 0 °C to rt[4-(1H-Imidazol-4-yl)phenyl]methyl ester90-99
Williamson Ether Synthesis1. NaH, THF; 2. R-X[4-(1H-Imidazol-4-yl)phenyl]methyl ether70-90
Acid-Catalyzed EtherificationR-OH, Acid catalyst, heat[4-(1H-Imidazol-4-yl)phenyl]methyl ether50-70

Table 2: Common Esterification and Etherification Reactions. R represents an alkyl or aryl group; X represents a halide. Yields are generalized from standard procedures.

Conversion to Other Functional Groups (e.g., Aldehyde, Carboxylic Acid, Halide)

Beyond oxidation products, the hydroxyl group of this compound can be converted into other important functional groups, significantly broadening its synthetic utility.

Conversion to Aldehyde and Carboxylic Acid: As detailed in section 5.3.1, the primary alcohol can be selectively oxidized to an aldehyde or further to a carboxylic acid. These transformations are fundamental in synthetic strategies, as aldehydes and carboxylic acids are precursors to a vast range of other functionalities.

Conversion to Halide: The benzylic alcohol can be converted to the corresponding benzylic halide, a highly reactive intermediate for nucleophilic substitution reactions. Treatment with thionyl chloride (SOCl₂) is a common method for preparing the benzyl chloride derivative. Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the benzyl bromide. These reactions typically proceed via an Sₙ2 mechanism for primary alcohols. The Appel reaction, using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide (e.g., CCl₄ or CBr₄), offers a milder alternative for this conversion. The presence of the imidazole ring might necessitate careful selection of reagents and conditions to avoid side reactions, such as quaternization of the imidazole nitrogens.

Target Functional GroupReagents and ConditionsProductTypical Yield (%)
AldehydeDess-Martin Periodinane, CH₂Cl₂4-(1H-Imidazol-4-yl)benzaldehyde90-95
Carboxylic AcidRuCl₃, NaIO₄, CCl₄/CH₃CN/H₂O4-(1H-Imidazol-4-yl)benzoic acid80-90
ChlorideSOCl₂, Pyridine (cat.), Toluene, reflux4-(Chloromethyl)-1-(1H-imidazol-4-yl)benzene85-95
BromidePBr₃, Diethyl ether, 0 °C4-(Bromomethyl)-1-(1H-imidazol-4-yl)benzene80-90
Bromide (Appel Reaction)CBr₄, PPh₃, Dichloromethane, 0 °C to rt4-(Bromomethyl)-1-(1H-imidazol-4-yl)benzene75-90

Table 3: Conversion to Other Functional Groups. Yields are based on standard transformations of benzylic alcohols.

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, are powerful tools in synthetic chemistry for building molecular complexity efficiently. While this compound itself may not be a direct component in many classical MCRs, its oxidized derivative, 4-(1H-Imidazol-4-yl)benzaldehyde, is an excellent substrate for a variety of such reactions.

For example, the corresponding aldehyde can participate in the Ugi four-component reaction . This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a di-peptide derivative. The incorporation of the imidazole-containing aldehyde would lead to complex peptidomimetic structures with potential biological activities.

Another relevant MCR is the Radziszewski imidazole synthesis , which, in its modern variations, can be a multi-component process. An aldehyde, such as 4-(1H-Imidazol-4-yl)benzaldehyde, can react with a 1,2-dicarbonyl compound (like benzil), an amine, and an ammonium (B1175870) source to generate highly substituted imidazole derivatives.

Furthermore, aldehydes are key components in the Hantzsch pyridine synthesis , a four-component reaction between an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to produce dihydropyridine (B1217469) derivatives. The use of 4-(1H-Imidazol-4-yl)benzaldehyde in this reaction would yield dihydropyridines bearing the imidazole moiety, which are of interest in medicinal chemistry.

The versatility of the aldehyde derived from this compound makes it a valuable building block for generating diverse molecular scaffolds through the efficiency of multi-component reactions.

Development of Linkers and Spacers Utilizing the Compound

The structure of this compound, featuring a modifiable hydroxyl group at one end of a rigid phenyl-imidazole core, makes it an attractive candidate for the development of linkers and spacers in various chemical and biological applications. Linkers are molecular chains that connect two or more different entities, and their length, rigidity, and chemical nature are crucial for the function of the final conjugate.

The hydroxyl group can be readily derivatized, as discussed previously, to introduce a variety of functional groups suitable for conjugation. For instance, conversion to a carboxylic acid or an amine (via the halide and subsequent substitution) would allow for standard amide bond formation with proteins, peptides, or other molecules. Etherification or esterification with bifunctional reagents can also be used to extend the linker and introduce a terminal functional group for further reaction.

The phenyl-imidazole unit provides a semi-rigid spacer, which can be advantageous in applications where a defined distance and orientation between the connected moieties are required. This is particularly relevant in the design of:

PROTACs (Proteolysis Targeting Chimeras): These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target. nih.gov The linker is a critical component of a PROTAC, and the rigidity of the phenyl-imidazole core could be beneficial for optimizing the ternary complex formation. nih.gov

Bifunctional Ligands for Metal-Organic Frameworks (MOFs): The imidazole nitrogen can coordinate to metal ions, while the derivatized alcohol function can be used to connect to other organic components or to functionalize the pores of the MOF.

Bioconjugation: The compound can be elaborated into a linker to attach drugs, fluorescent dyes, or other probes to biomolecules like antibodies or nucleic acids.

The synthesis of such linkers would typically involve a multi-step sequence starting with the functionalization of the benzylic alcohol of this compound, followed by the attachment of the desired terminal reactive group. The specific synthetic strategy would be dictated by the intended application and the chemical nature of the molecules to be linked.

Applications of 4 1h Imidazol 4 Yl Phenyl Methanol As a Scaffold in Advanced Chemical Research

Utilization in the Construction of Complex Organic Architectures

The inherent structural features of [4-(1H-Imidazol-4-yl)phenyl]methanol make it an adept starting material for the synthesis of elaborate organic molecules. The imidazole (B134444) and phenyl rings together form a stable, aromatic core that can be systematically built upon, while the methanol (B129727) group provides a convenient site for introducing further complexity.

Synthesis of Polycyclic Systems Incorporating Imidazole-Phenyl Moieties

The 4-phenylimidazole (B135205) scaffold is a foundational unit for constructing larger, fused polycyclic aromatic systems. The planar nature of this moiety facilitates its integration into extended π-conjugated structures, which are of interest in materials science and medicinal chemistry. Research has demonstrated that imidazole-phenyl units can be incorporated into larger heterocyclic systems such as imidazo[4,5-f] researchgate.netias.ac.inphenanthroline. In these syntheses, the core imidazole-phenyl structure is subjected to annulation reactions, where additional rings are fused onto the existing framework.

The methanol group in this compound acts as a latent reactive site for such constructions. It can be oxidized to an aldehyde or carboxylic acid, which can then participate in condensation reactions to form new heterocyclic rings. Alternatively, it can be converted into other functional groups to facilitate coupling reactions, thereby expanding the polycyclic architecture. This strategic positioning of the methanol group allows for regioselective elaboration, making it a predictable and reliable component in multistep syntheses of complex natural product analogues and novel functional materials. nih.gov

Preparation of Chiral Ligands and Organocatalysts

The development of asymmetric catalysis relies heavily on the design of effective chiral ligands and organocatalysts. The this compound scaffold possesses key features that are desirable for this purpose. The imidazole ring contains both a hydrogen-bond-donating N-H group and a hydrogen-bond-accepting imine nitrogen, allowing it to interact with and orient substrates or reagents through non-covalent interactions.

This scaffold can be elaborated into chiral structures through several strategies:

Derivatization of the Methanol Group: The hydroxyl group can be used to attach chiral auxiliaries or can be a site for creating a stereocenter.

Modification of the Imidazole Ring: Chiral substituents can be introduced at the N-1 position of the imidazole ring.

While direct examples using this compound are not extensively documented, structurally related imidazole-based compounds have proven effective. For instance, chiral ligands based on imidazolidin-4-one have been successfully used in copper(II)-catalyzed asymmetric Henry reactions. nih.gov Furthermore, chiral frameworks built from imidazole-linked zinc phosphonates highlight the utility of the imidazole moiety in creating asymmetric environments. rsc.org Imidazole itself can function as an organocatalyst, leveraging its basic and nucleophilic properties to promote reactions. ias.ac.in The combination of the imidazole's catalytic activity with a chiral environment derived from the scaffold makes this compound a promising platform for developing new organocatalysts.

Integration into Coordination Chemistry Research

The imidazole moiety is a classic and highly effective ligand in coordination chemistry, capable of binding to a wide range of metal ions through its basic imine nitrogen atom. wikipedia.org The this compound molecule combines this coordinating group with a phenyl spacer and a functional tail, making it a versatile building block for constructing sophisticated coordination compounds and materials.

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are dictated by the geometry of the metal center and the structure of the organic linker. The imidazole-phenyl scaffold is an excellent candidate for such linkers.

Research has shown that related molecules, such as 2-(4-carboxyphenyl)-1H-imidazole-4,5-dicarboxylic acid and various chlorophenyl imidazole dicarboxylates, are effective ligands for the synthesis of lanthanide and other transition metal CPs. researchgate.nettandfonline.com In these cases, the carboxylate groups act as the primary linking points to the metal centers. The methanol group on this compound can be readily oxidized to a carboxylic acid to create a monotopic linker analogous to these established systems.

Significantly, the closely related compound 1,4-bis(1H-imidazol-4-yl)benzene was specifically designed and synthesized for the construction of MOFs due to its versatile coordination modes. nih.gov this compound represents a functionalized, monofunctional version of this concept, where the imidazole binds to one metal center, and the methanol group offers a site for post-synthetic modification or for creating secondary interactions within the framework.

Table 1: Representative Imidazole-Based Ligands in MOF and CP Synthesis
Ligand NameMetal Ion(s)Resulting Structure TypeReference
1,4-bis(1H-imidazol-4-yl)benzene- (Designed for MOFs)- nih.gov
2-(pyridin-4-yl)-1H-imidazole-4,5-dicarboxylic acidSm, Eu, Dy, Er, Tm, Yb1D Chains researchgate.net
2-(o-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acidSr2D Architecture tandfonline.com
2-(m-chlorophenyl)-1H-imidazole-4,5-dicarboxylic acidMg, Sr, Co2D and 3D Architectures tandfonline.com

Ligand Design for Transition Metal Catalysis

The design of ligands is central to controlling the reactivity and selectivity of transition metal catalysts. Imidazole derivatives are widely used due to their strong σ-donating properties and their intermediate basicity, which is between that of pyridine (B92270) and ammonia (B1221849). wikipedia.org The 4-phenylimidazole core of the title compound serves as a robust anchor for metal coordination.

The key attributes of this compound in ligand design include:

Electronic Tuning: The phenyl ring can be substituted to modulate the electron density at the coordinating nitrogen atom, thereby influencing the electronic properties of the metal center.

Steric Control: The phenyl group provides steric bulk that can create a specific coordination environment around the metal, influencing substrate approach and selectivity. The introduction of substituents at the H1-position of the imidazole ring can further impose steric constraints, affecting the conformation and photophysical properties of the resulting complex. nih.govacs.org

Multidentate Potential: While the primary coordination site is the imine nitrogen, the hydroxyl group of the methanol substituent can act as a secondary, weak binding site, potentially forming a bidentate chelating ligand. More commonly, this group serves as a handle to synthesize larger, multidentate ligands by linking it to other coordinating moieties.

The 4-phenylimidazole scaffold has been used in the synthesis of various metal complexes, demonstrating its utility as a versatile platform for ligand development. sigmaaldrich.com

Table 2: Coordination Modes of Imidazole-Based Scaffolds
Scaffold TypeCoordination ModeDescriptionPotential Application
Simple ImidazoleMonodentateCoordination through the imine nitrogen.Basic transition metal complexes. wikipedia.org
This compoundMonodentate / BidentatePrimary coordination via imidazole nitrogen; potential weak interaction from the hydroxyl group.Catalysis, functional materials.
Bis-imidazoleBridging LigandTwo imidazole units link two different metal centers.Coordination polymers and MOFs. nih.govrsc.org
Functionalized Imidazole-dicarboxylateChelating and BridgingCoordinates through imidazole nitrogen and carboxylate oxygens.High-dimensional MOFs. researchgate.nettandfonline.com

Supramolecular Assembly Studies

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The this compound molecule is well-equipped to participate in such assemblies. The imidazole ring features a strong hydrogen bond donor (N-H) and acceptor (imine N), while the methanol group provides an additional donor (O-H) and acceptor (O).

Incorporation into Polymer Chemistry Research

The unique bifunctional nature of this compound, possessing both a reactive hydroxymethyl group and a versatile imidazole ring, positions it as a valuable scaffold in polymer chemistry. Its incorporation allows for the synthesis of advanced polymers with tailored properties, leveraging the distinct chemical characteristics of the imidazole moiety.

Development of Imidazole-Functionalized Monomers

This compound can be readily transformed into a variety of imidazole-functionalized monomers suitable for different polymerization techniques. The hydroxyl group serves as a key handle for chemical modification. For instance, it can undergo esterification or etherification reactions with molecules containing polymerizable groups such as acrylates, methacrylates, or vinylbenzyl ethers.

Table 1: Potential Imidazole-Functionalized Monomers Derived from this compound

Monomer NamePolymerizable GroupPotential Polymerization Method
[4-(1H-Imidazol-4-yl)phenyl]methyl acrylateAcrylateFree-radical polymerization, RAFT
[4-(1H-Imidazol-4-yl)phenyl]methyl methacrylateMethacrylateFree-radical polymerization, ATRP
4-(1H-Imidazol-4-yl)benzyl vinyl etherVinyl etherCationic polymerization
4-(1H-Imidazol-4-yl)styrene (via dehydration)StyreneFree-radical, anionic, or cationic polymerization

The synthesis of these monomers allows for the introduction of the imidazole functionality into a polymer backbone, imparting specific properties to the resulting material. The choice of the polymerizable group dictates the polymerization method that can be employed, offering flexibility in the design of the final polymer architecture.

Synthesis of Polymers with Pendant Imidazole Groups

Polymers featuring pendant imidazole groups exhibit a range of interesting properties, including catalytic activity, pH-responsiveness, and metal-ion coordination capabilities. The polymerization of monomers derived from this compound provides a direct route to such materials.

For example, the free-radical polymerization of [4-(1H-Imidazol-4-yl)phenyl]methyl acrylate would yield a polyacrylate with the imidazole-phenyl-methanol moiety as a side chain. These pendant groups can then be further modified or utilized for their inherent properties. The imidazole ring within the polymer structure can act as a proton donor or acceptor, making the polymer's solubility and conformation sensitive to changes in pH. This has potential applications in drug delivery systems and smart hydrogels.

Furthermore, the nitrogen atoms in the imidazole ring can coordinate with metal ions, leading to the formation of polymer-metal complexes. These materials can find use in catalysis, as supported catalysts, or in the development of sensors for heavy metal detection. Research on other imidazole-containing polymers has demonstrated their ability to act as ligands in coordination chemistry, suggesting a similar potential for polymers derived from this compound rsc.org.

Contribution to Advanced Materials Science Research (General Principles)

The structural characteristics of this compound make it a promising building block in the rational design of advanced functional materials. Its ability to participate in both covalent and non-covalent interactions is key to its utility in this field.

Role in Precursors for Functional Materials

This compound can serve as a precursor for a variety of functional materials, most notably metal-organic frameworks (MOFs) and coordination polymers. The imidazole group is a well-established N-donor ligand in coordination chemistry, capable of bridging metal centers to form extended network structures researchgate.netresearchgate.net. The hydroxymethyl group can either be retained for post-synthetic modification or be converted to other functional groups, such as a carboxylate, to act as an additional coordination site.

The use of bifunctional ligands like this compound in MOF synthesis can lead to materials with tailored pore sizes and functionalities. These porous materials have potential applications in gas storage and separation, catalysis, and sensing nih.govnih.gov. The specific geometry and electronic properties of the imidazole-phenyl scaffold would influence the resulting framework's architecture and properties.

Investigation of Self-Assembly Processes for Material Design

Supramolecular self-assembly is a powerful tool for the bottom-up fabrication of complex, functional materials. The imidazole ring of this compound can participate in various non-covalent interactions, including hydrogen bonding (acting as both a donor and acceptor) and π-π stacking. These interactions can drive the self-assembly of the molecule or its derivatives into ordered structures such as nanofibers, gels, or liquid crystals tandfonline.comresearchgate.net.

The directionality and strength of these interactions can be tuned by modifying the molecular structure, for example, by introducing additional functional groups. Understanding and controlling the self-assembly of this compound-based systems could lead to the development of novel materials with applications in electronics, photonics, and biomaterials. For instance, self-assembled monolayers of imidazole derivatives have been shown to form protective coatings on metal surfaces tandfonline.com.

Methodologies for High-Throughput Synthesis and Screening of Derivatives

The exploration of the full potential of this compound as a scaffold requires the efficient synthesis and evaluation of a wide range of its derivatives. High-throughput (HTS) and combinatorial chemistry methodologies are well-suited for this purpose.

Table 2: High-Throughput Methodologies Applicable to this compound Derivatives

MethodologyDescriptionApplication to this compound
Parallel Synthesis Synthesis of a library of compounds in parallel, typically on a small scale in multi-well plates.Esterification or etherification of the hydroxymethyl group with a library of carboxylic acids or alkyl halides to create a diverse set of derivatives.
Solid-Phase Synthesis Synthesis of compounds on a solid support, allowing for easy purification by filtration.Immobilization of this compound onto a resin via the hydroxymethyl group, followed by modification of the imidazole ring.
Flow Chemistry Continuous synthesis of compounds in a microreactor, allowing for rapid optimization of reaction conditions.Optimization of the synthesis of this compound itself or its derivatives in a continuous flow system.
High-Throughput Screening Rapid testing of a large number of compounds for a specific property.Screening of a library of this compound derivatives for catalytic activity, metal-ion binding, or their ability to form functional materials.

By employing these techniques, researchers can rapidly generate libraries of this compound derivatives with diverse functionalities. For example, a library could be created by reacting the hydroxymethyl group with a variety of acid chlorides to form a series of esters. These libraries can then be screened for desired properties, such as their ability to form stable MOFs with different metal ions or their catalytic activity in specific organic reactions. This approach accelerates the discovery of new materials and the optimization of their properties for specific applications researchgate.netumd.edu. The development of high-throughput methods for synthesizing and screening imidazole derivatives is an active area of research with broad implications for materials science and drug discovery nih.govnih.gov.

Conclusion and Future Perspectives in Research on 4 1h Imidazol 4 Yl Phenyl Methanol

Summary of Key Research Avenues Explored

Research into compounds featuring the phenyl-imidazole core has predominantly focused on their vast pharmacological potential. The imidazole (B134444) ring is a key component in many natural products and pharmaceuticals, valued for its wide range of biological activities. longdom.orgmdpi.com Consequently, the primary research avenues for derivatives have been in drug discovery and development.

Key therapeutic areas investigated for analogous compounds include:

Anticancer Activity : Numerous studies have synthesized and evaluated imidazole derivatives for their cytotoxic effects against various cancer cell lines, including breast, prostate, and brain cancer. nih.gov Some derivatives are explored as specific enzyme inhibitors, such as lactate (B86563) dehydrogenase inhibitors, which is a target in cancer metabolism. aip.org

Antimicrobial and Antifungal Activity : The imidazole scaffold is famous for its antifungal properties. researchgate.net Research has demonstrated that combining the imidazole pharmacophore with other structures, like chalcones, can yield compounds with strong activity against fungi such as Aspergillus fumigatus. mdpi.com The introduction of halogen atoms onto the phenyl ring has also been shown to enhance antifungal and antibacterial effects. researchgate.net

Anti-inflammatory and Analgesic Activity : Phenyl-imidazole derivatives have been investigated for a wide spectrum of pharmacological effects, including anti-inflammatory and analgesic properties. longdom.orgrrpharmacology.ru

The consistent finding across these studies is that the phenyl-imidazole scaffold serves as a versatile and potent pharmacophore, making medicinal chemistry its most explored research avenue.

Research Avenue Specific Application/Target Key Findings for Related Compounds
Medicinal Chemistry Anticancer AgentsDerivatives show cytotoxicity against various cancer cell lines and can act as enzyme inhibitors. nih.govaip.org
Antimicrobial AgentsHalogenated derivatives and chalcone (B49325) structures exhibit significant antifungal and antibacterial properties. researchgate.netmdpi.com
Anti-inflammatory AgentsThe imidazole nucleus is a core component in compounds developed for their anti-inflammatory effects. longdom.org

Challenges and Opportunities in Synthetic Accessibility

A significant challenge in the study of [4-(1H-Imidazol-4-yl)phenyl]methanol is the limited availability of established and efficient synthetic routes specifically for this isomer. Much of the existing literature focuses on the N-1 substituted isomer, [4-(1H-Imidazol-1-yl)phenyl]methanol. researchgate.netmdpi.com The primary challenge, therefore, is achieving regioselective synthesis to ensure the phenyl group is attached at the C-4 position of the imidazole ring.

However, this challenge presents a considerable opportunity for innovation in synthetic organic chemistry. The development of novel synthetic methodologies would be a significant contribution. Promising strategies could include:

Multi-Component Reactions (MCRs) : One-pot reactions involving an aldehyde, a 1,2-dicarbonyl compound, and an ammonia (B1221849) source are powerful tools for creating substituted imidazoles. amazonaws.com Adapting these MCRs to favor the desired 4-phenyl substitution pattern could provide a high-yield, atom-economical pathway.

Directed Synthesis : Utilizing starting materials with pre-installed functional groups that direct the cyclization to form the C-4 substituted product is another viable approach.

Overcoming the synthetic hurdles to produce this compound and its precursors in good yield and purity is a critical first step to unlocking its full research potential.

Potential for Novel Derivatives and Applications in Emerging Fields

The true potential of this compound lies in its role as a versatile building block for a new generation of derivatives. The core structure offers multiple sites for chemical modification—the imidazole ring, the phenyl group, and the methanol (B129727) functional group—allowing for extensive structural diversification.

Novel Derivatives:

Hybrid Molecules : The core can be combined with other biologically active heterocyclic systems, such as oxadiazoles, to create hybrid compounds with potentially synergistic or novel pharmacological profiles. mdpi.com

Functional Group Transformation : The benzylic alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into esters and ethers, creating a wide array of derivatives. For instance, the corresponding aldehyde could be a precursor to imidazole-containing chalcones, which have known antifungal properties. mdpi.com

Substituent Effects : Strategic substitution on the phenyl ring with electron-donating or electron-withdrawing groups, particularly halogens, can be used to modulate the electronic properties and biological activity of the molecule. researchgate.net

Applications in Emerging Fields: Beyond pharmacology, related phenyl-imidazole structures have shown promise in materials science.

Nonlinear Optics (NLO) : Certain π-conjugated imidazole derivatives have been investigated for their NLO properties, which are crucial for applications in optoelectronics, optical data storage, and sensors. semanticscholar.org The charge transfer capabilities within the 4-phenyl-imidazole system could make it a candidate for such applications.

Coordination Polymers and MOFs : The imidazole moiety is an excellent ligand for coordinating with metal ions. nih.gov This suggests that this compound could be used to construct metal-organic frameworks (MOFs) or coordination polymers with unique structural and functional properties.

Interdisciplinary Research Directions

The future of research on this compound will likely be characterized by increasing interdisciplinary collaboration. The compound's versatile structure makes it a point of interest for chemists, biologists, and materials scientists alike.

Interdisciplinary Field Potential Research Direction Rationale
Coordination Chemistry Development of novel metal complexes and MOFs.The imidazole nitrogen atoms are effective ligands for metal coordination, enabling the creation of materials for catalysis or sensing. nih.gov
Materials Science Investigation of nonlinear optical (NLO) properties.Similar phenyl-imidazole structures exhibit large optical nonlinearity, suggesting potential use in optoelectronic devices. semanticscholar.org
Chemical Biology Design of targeted enzyme inhibitors.The scaffold can be tailored to fit the active sites of specific enzymes, such as lactate dehydrogenase, for therapeutic applications. aip.org
Catalysis Use as a ligand in homogeneous catalysis or as an organocatalyst.The imidazole ring is a known component in catalytic systems, and its derivatives could offer new catalytic activities. drugbank.com

Future work should focus on establishing efficient syntheses, which will enable a deeper exploration of its biological activities. Subsequently, collaborations with materials scientists could uncover novel applications in optics and electronics, while joint efforts with coordination chemists could lead to new catalysts and sensors. The study of this compound is poised to expand from its roots in medicinal chemistry into a truly interdisciplinary field with wide-ranging scientific and technological implications.

Q & A

Q. What are the common synthetic routes for [4-(1H-Imidazol-4-yl)phenyl]methanol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 4-(chloromethyl)phenyl derivatives with imidazole precursors under nucleophilic substitution conditions. For example, tetrakis(dimethylamino)ethylene (TDAE) has been used to facilitate reactions between aromatic carbonyl compounds and imidazole intermediates . Key parameters include solvent selection (e.g., DMF or acetonitrile), temperature control (reflux at 80–100°C), and purification via column chromatography or recrystallization. Yield optimization often requires adjusting stoichiometry and reaction time .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Analytical techniques include:
  • NMR Spectroscopy : Confirms molecular structure via proton assignments (e.g., hydroxyl protons at δ 4.5–5.5 ppm, aromatic protons at δ 7.0–8.5 ppm) .
  • HPLC : Assesses purity (>95% by area under the curve) using reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ at m/z 175.2) .

Q. What are the key challenges in crystallizing this compound, and how are they addressed?

  • Methodological Answer : Crystallization difficulties arise from the compound’s polar hydroxyl and imidazole groups. Slow evaporation from methanol/water mixtures (9:1 v/v) at 4°C promotes single-crystal growth. X-ray diffraction (XRD) with SHELX software (e.g., SHELXL for refinement) resolves hydrogen-bonding networks, such as O–H···N interactions (1.921 Å) between hydroxyl and imidazole moieties .

Advanced Research Questions

Q. How can discrepancies between spectroscopic data and computational modeling be resolved for this compound?

  • Methodological Answer : Conflicting NMR or IR data may arise from tautomerism (imidazole ring proton shifts) or solvent effects. Hybrid approaches are recommended:
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to predict spectroscopic profiles .
  • Experimental Validation : Compare XRD-derived bond lengths/angles with computational models (e.g., RMSD < 0.05 Å for heavy atoms) .

Q. What strategies are effective for studying enzyme inhibition or receptor binding using this compound derivatives?

  • Methodological Answer :
  • MAO Inhibition Assays : Derivatives like (2E)-3-[4-(dimethylamino)phenyl]-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one show reversible inhibition of monoamine oxidase (IC₅₀ ~10 µM). Use recombinant human MAO-A/B with kynuramine as a substrate .
  • Receptor Docking : Molecular docking (AutoDock Vina) identifies interactions with histamine H3/H4 receptors. Focus on imidazole’s coordination to His residues in binding pockets .

Q. How do structural modifications (e.g., substituent addition) impact the compound’s physicochemical properties?

  • Methodological Answer :
  • LogP Analysis : Adding hydrophobic groups (e.g., trifluoromethyl) increases logP (e.g., from 1.2 to 2.8), enhancing membrane permeability .
  • Hydrogen Bonding : Introducing electron-withdrawing groups (e.g., -NO₂) reduces O–H···N hydrogen-bond strength, altering solubility .
  • Thermal Stability : DSC/TGA reveals decomposition temperatures (e.g., 220–250°C) correlate with substituent electronegativity .

Data Contradiction Analysis

Q. How to address conflicting reports on the biological activity of this compound derivatives?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability) or impurity artifacts. Mitigation strategies include:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) .
  • Counter-Screening : Test against off-target receptors (e.g., 5-HT1A) to confirm selectivity .
  • Batch Reproducibility : Ensure synthetic consistency via LC-MS and elemental analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.